CAY10410

Beschreibung

Eigenschaften

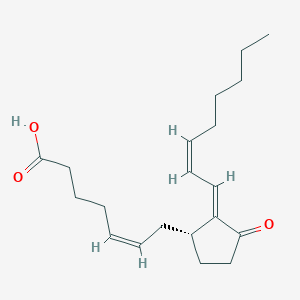

IUPAC Name |

(Z)-7-[(1R,2E)-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,17H,2-5,8,11-12,14-16H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLDUEEOOVHL-WKELIDJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(CCC1=O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\1/[C@H](CCC1=O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10410: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10410 is a synthetic analog of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) and a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a member of the nuclear hormone receptor superfamily, PPARγ is a critical regulator of numerous physiological processes, including lipid and glucose metabolism, cellular differentiation, and the inflammatory response. The potent agonistic activity of CAY10410 at the PPARγ receptor suggests its significant potential as a tool for investigating the therapeutic modulation of inflammatory pathways. This technical guide provides an in-depth overview of the core mechanisms of action for PPARγ agonists like CAY10410 in inflammation, alongside detailed experimental protocols for its characterization.

Core Mechanism of Action: PPARγ Activation and Anti-inflammatory Signaling

The primary mechanism through which CAY10410 is expected to exert its anti-inflammatory effects is via the activation of PPARγ. Upon binding to its ligand, CAY10410, PPARγ undergoes a conformational change, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A key anti-inflammatory function of PPARγ activation is the negative regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. PPARγ activation can interfere with NF-κB signaling through several mechanisms, including:

-

Transrepression: The activated PPARγ/RXR heterodimer can directly bind to and inhibit the activity of NF-κB components, preventing their binding to DNA.

-

Coactivator Competition: PPARγ and NF-κB compete for a limited pool of essential coactivator proteins, leading to reduced NF-κB-mediated transcription.

-

Induction of IκBα: PPARγ can upregulate the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.

The inhibition of the NF-κB pathway by PPARγ agonists like CAY10410 leads to a downstream reduction in the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

CAY10410: A Technical Guide for Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10410 is a potent and specific agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism. As a derivative of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), CAY10410 is distinguished by its lack of an unsaturated ketone group. This structural modification makes it resistant to metabolism by glutathione (B108866) addition and is believed to reduce PPARγ-independent activities, suggesting a more targeted engagement of the PPARγ signaling pathway.[1] This specificity makes CAY10410 a valuable research tool for elucidating the precise roles of PPARγ activation in various physiological and pathological processes, particularly in the context of metabolic disorders such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

While direct and extensive studies on CAY10410 in metabolic disorders are still emerging, its function as a PPARγ agonist places it within a well-established class of compounds with significant therapeutic potential. This guide provides a comprehensive overview of the available data on CAY10410 and outlines detailed experimental protocols and signaling pathways relevant to its investigation in metabolic disease models.

Quantitative Data

Currently, published quantitative data on the effects of CAY10410 in metabolic disorder models are limited. The primary available data comes from in vitro studies in B lymphocytes.

Table 1: In Vitro Activity of CAY10410

| Parameter | Cell Type | Concentration | Effect | Source |

| PPRE-LUC Activity | Human B cells | 1 µM | Activation | (Ray et al., 2006) as cited by supplier data |

For the purpose of comparison and to provide context for researchers, the following table summarizes typical activities of other well-characterized PPARγ agonists in metabolic research.

Table 2: Comparative In Vitro Activities of Common PPARγ Agonists

| Compound | Assay | Cell Type | EC50 / IC50 |

| Rosiglitazone | PPARγ Transactivation | - | ~30 nM |

| Pioglitazone | PPARγ Transactivation | - | ~500 nM |

| 15d-PGJ2 | PPARγ Binding | - | ~2.5 µM |

Signaling Pathways

The primary mechanism of action of CAY10410 is the activation of PPARγ. Upon binding to CAY10410, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. In the context of metabolic disorders, this signaling cascade has several key downstream effects.

Caption: CAY10410-mediated PPARγ signaling pathway.

Experimental Protocols

While specific protocols for CAY10410 in metabolic disease models are not yet widely published, the following are detailed, standard methodologies for evaluating the effects of a PPARγ agonist in this context. These protocols can be adapted for the study of CAY10410.

In Vitro PPARγ Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can activate the PPARγ receptor and induce the transcription of a reporter gene.

Workflow:

Caption: Workflow for a PPARγ luciferase reporter assay.

Methodology:

-

Cell Culture: Seed mammalian cells (e.g., HEK293T, HepG2) in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with a PPARγ expression plasmid, a PPRE-driven firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of CAY10410 (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity relative to the vehicle control.

In Vitro Adipocyte Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes, a key function of PPARγ activation.

Workflow:

Caption: Workflow for an in vitro adipocyte differentiation assay.

Methodology:

-

Cell Culture: Plate preadipocytes (e.g., 3T3-L1 or primary human preadipocytes) and grow them to confluence.

-

Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin, with or without various concentrations of CAY10410.

-

Adipocyte Maturation: After 48 hours, replace the induction medium with adipocyte maintenance medium containing 1 µg/mL insulin, with or without CAY10410. Replenish the medium every 2-3 days for a total of 8-12 days.

-

Lipid Staining: At the end of the differentiation period, wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

-

Quantification: After imaging, elute the Oil Red O stain from the cells using isopropanol (B130326) and quantify the amount of lipid accumulation by measuring the absorbance at approximately 500 nm.

In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is used to evaluate the therapeutic potential of a compound on obesity, insulin resistance, and related metabolic parameters.

Workflow:

References

Unraveling the Role of CAY10410 in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disambiguation of CAY10410's Mechanism of Action: Initial investigations into the biological activity of CAY10410 may present conflicting information, with some sources suggesting a role as a C-terminal Binding Protein (CtBP) inhibitor. However, a thorough review of chemical datasheets and supplier information clarifies that CAY10410 is a potent Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. This guide will focus on its well-established function as a PPARγ agonist and its subsequent regulation of gene transcription.

Core Mechanism: CAY10410 as a PPARγ Agonist

CAY10410, an analog of 15-deoxy-Δ-12,14-prostaglandin J2 (15d-PGJ2), functions as a selective agonist for PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression. PPARγ is involved in numerous physiological processes, including adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand such as CAY10410, PPARγ undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent modulation of target gene transcription.

Signaling Pathway of CAY10410-mediated PPARγ Activation

The binding of CAY10410 to PPARγ initiates a cascade of molecular events that ultimately alters the transcriptional landscape of the cell. This process is outlined in the signaling pathway diagram below.

Quantitative Data on CAY10410 Activity

| Parameter | Value | Cell Line/System | Reference |

| PPARγ Activation | Potent Agonist | Human B cells | [1] |

| PPRE-LUC Activity | Activated at 1 µM (24h) | B cells | [1] |

| Cytotoxicity | Not observed up to 25 µM (48h) | Ramos cells, normal human B cells | [1] |

Experimental Protocols

General Workflow for Analyzing Gene Expression Changes Induced by CAY10410

The following diagram outlines a typical experimental workflow to investigate the effects of CAY10410 on gene expression.

Detailed Methodology: Quantitative Real-Time PCR (qPCR)

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates.

-

Allow cells to adhere and reach the desired confluency.

-

Treat cells with various concentrations of CAY10410 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).

2. RNA Isolation:

-

Lyse cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).

-

Isolate total RNA according to the manufacturer's protocol of the chosen kit (e.g., RNeasy Mini Kit, Qiagen).

-

Elute RNA in nuclease-free water.

3. RNA Quality and Quantity Assessment:

-

Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

-

Assess RNA integrity by determining the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value > 8 is generally recommended for gene expression studies.

4. cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

-

Perform the reaction in a thermal cycler according to the kit's protocol.

5. Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing:

-

SYBR Green or TaqMan master mix

-

Forward and reverse primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run when using SYBR Green to verify the specificity of the amplified product.

6. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method:

-

ΔCt: Normalize the Ct value of the gene of interest to the Ct value of the reference gene for each sample (ΔCt = Ctgene of interest - Ctreference gene).

-

ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).

-

Fold Change: Calculate the fold change in gene expression as 2-ΔΔCt.

-

-

Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed changes.

Conclusion

CAY10410 exerts its influence on gene transcription primarily through the activation of the nuclear receptor PPARγ. This mechanism involves ligand binding, heterodimerization with RXR, recruitment of coactivators, and binding to PPREs in the promoter regions of target genes, leading to the modulation of their transcription. Understanding this pathway is crucial for researchers in various fields, from metabolic diseases to inflammation and cancer, who are investigating the therapeutic potential of PPARγ agonists. The provided experimental framework offers a robust starting point for elucidating the specific transcriptional effects of CAY10410 in various biological contexts.

References

The Role of CAY10410 in Adipocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipocyte differentiation, or adipogenesis, is a complex and highly regulated cellular process by which undifferentiated precursor cells, known as preadipocytes, develop into mature, lipid-storing adipocytes. This process is fundamental to adipose tissue development and plays a crucial role in systemic energy homeostasis. Dysregulation of adipogenesis is implicated in the pathophysiology of obesity and related metabolic disorders, making it a key area of research for therapeutic intervention.

Central to the regulation of adipogenesis is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master transcriptional regulator of this process. Activation of PPARγ is both necessary and sufficient to initiate the cascade of gene expression that leads to the adipocyte phenotype. CAY10410 has been identified as a potent agonist of PPARγ, suggesting its potential role in modulating adipocyte differentiation. This technical guide provides an in-depth overview of the known mechanisms and experimental approaches related to the function of CAY10410 in this critical biological process.

Core Mechanism of Action: CAY10410 as a PPARγ Agonist

CAY10410 is a synthetic compound that functions as a potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. PPARγ is a ligand-activated transcription factor that plays a pivotal role in the regulation of adipogenesis[1][2]. Upon binding by an agonist like CAY10410, PPARγ undergoes a conformational change that promotes the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

The activation of PPARγ is a critical and early event in the adipogenic cascade. It triggers a downstream transcriptional program that leads to the expression of numerous genes required for the development of the mature adipocyte phenotype, including those involved in lipid metabolism, insulin (B600854) sensitivity, and adipokine secretion.

The Adipogenic Signaling Cascade

The differentiation of preadipocytes into mature adipocytes is a well-orchestrated process involving a cascade of transcription factors. The activation of PPARγ by agonists such as CAY10410 is a central event in this pathway.

Caption: CAY10410 activates PPARγ, a key step in the adipogenic signaling cascade.

Experimental Protocols

While specific studies detailing the use of CAY10410 in adipocyte differentiation are not yet widely published, the following are standard, detailed protocols for inducing and assessing adipogenesis in vitro, which can be adapted to investigate the effects of CAY10410. The most commonly used cell line for this purpose is the murine 3T3-L1 preadipocyte line.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard method for inducing adipogenesis in 3T3-L1 cells. CAY10410 would typically be added to the differentiation medium at various concentrations to assess its dose-dependent effects.

Materials:

-

3T3-L1 preadipocytes

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium (MDI): Growth medium supplemented with:

-

0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

1 µM Dexamethasone

-

10 µg/mL Insulin

-

-

Maintenance Medium: Growth medium supplemented with 10 µg/mL Insulin

-

CAY10410 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates (e.g., 6-well or 24-well)

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that allows them to reach confluence.

-

Growth to Confluence: Culture the cells in Growth Medium until they are 100% confluent. It is critical to allow the cells to become contact-inhibited for 2 days post-confluence before inducing differentiation.

-

Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium (MDI). For experimental wells, add the desired concentrations of CAY10410. Include a vehicle control (e.g., DMSO).

-

Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Maintenance Medium, again including the respective concentrations of CAY10410 or vehicle.

-

Maintenance: Replace the Maintenance Medium every 2 days.

-

Assessment of Differentiation: Adipocyte differentiation is typically assessed between days 8 and 12 by observing lipid droplet formation and performing quantitative assays.

Quantification of Lipid Accumulation (Oil Red O Staining)

Oil Red O is a lipid-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.

Materials:

-

Differentiated 3T3-L1 cells in culture plates

-

PBS

-

10% Formalin in PBS (for fixation)

-

Oil Red O stock solution (0.5% w/v in isopropanol)

-

Oil Red O working solution (freshly prepared by diluting stock solution with water and filtering)

-

Isopropanol (B130326) (100%)

Procedure:

-

Wash: Gently wash the differentiated cells with PBS.

-

Fixation: Add 10% formalin to each well and incubate for 30 minutes at room temperature.

-

Wash: Wash the fixed cells with water.

-

Staining: Remove the water and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.

-

Wash: Remove the staining solution and wash the cells repeatedly with water until the water runs clear.

-

Imaging: Visualize the stained lipid droplets under a microscope.

-

Quantification: To quantify the lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm using a spectrophotometer.

Gene Expression Analysis (RT-qPCR)

To assess the effect of CAY10410 on the expression of key adipogenic marker genes.

Materials:

-

Differentiated 3T3-L1 cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., Pparg, Cebpa, Fabp4, Adipoq) and a housekeeping gene (e.g., Actb, Gapdh)

Procedure:

-

RNA Extraction: Lyse the cells at different time points during differentiation (e.g., day 0, 2, 4, 8) and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: Perform quantitative real-time PCR using gene-specific primers to measure the relative expression levels of target genes. Normalize the expression data to a stable housekeeping gene.

Protein Expression Analysis (Western Blot)

To determine the protein levels of key adipogenic transcription factors.

Materials:

-

Differentiated 3T3-L1 cells

-

Lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest, followed by incubation with a secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

Caption: Workflow for studying CAY10410's impact on adipocyte differentiation.

Quantitative Data Summary

Table 1: Effect of CAY10410 on Lipid Accumulation in 3T3-L1 Adipocytes

| CAY10410 Conc. | Oil Red O Absorbance (510 nm) | Fold Change vs. Vehicle |

| Vehicle Control | [Insert Value] | 1.0 |

| [Conc. 1] | [Insert Value] | [Calculate] |

| [Conc. 2] | [Insert Value] | [Calculate] |

| [Conc. 3] | [Insert Value] | [Calculate] |

Table 2: Effect of CAY10410 on Adipogenic Gene Expression (RT-qPCR)

| Gene | Treatment | Relative mRNA Expression (Fold Change) |

| Pparg | Vehicle | 1.0 |

| CAY10410 [Conc.] | [Insert Value] | |

| Cebpa | Vehicle | 1.0 |

| CAY10410 [Conc.] | [Insert Value] | |

| Fabp4 | Vehicle | 1.0 |

| CAY10410 [Conc.] | [Insert Value] |

Table 3: Effect of CAY10410 on Adipogenic Protein Expression (Western Blot)

| Protein | Treatment | Relative Protein Level (Fold Change) |

| PPARγ | Vehicle | 1.0 |

| CAY10410 [Conc.] | [Insert Value] | |

| C/EBPα | Vehicle | 1.0 |

| CAY10410 [Conc.] | [Insert Value] |

Conclusion

CAY10410, as a potent PPARγ agonist, holds significant potential as a tool to investigate the molecular mechanisms of adipocyte differentiation. Its ability to activate the master regulator of adipogenesis makes it a valuable compound for studying the intricate signaling pathways and gene regulatory networks that govern this process. The experimental protocols and data presentation formats provided in this guide offer a framework for researchers to systematically evaluate the role of CAY10410 in adipogenesis. Further research is warranted to elucidate the precise quantitative effects of CAY10410 on adipocyte lipid metabolism, gene expression, and protein synthesis, which will contribute to a deeper understanding of adipose tissue biology and the development of novel therapeutic strategies for metabolic diseases.

References

In-Depth Technical Guide: Investigating the Interaction of CAY10410 with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10410 is recognized as a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation.[1] As an analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), CAY10410 is designed to activate PPARγ and is noted for its ability to do so in human B cells without inducing apoptosis.[1] This technical guide provides a comprehensive overview of the methodologies and data interpretation necessary to fully characterize the interaction of CAY10410 with PPARγ and other nuclear receptors. While specific quantitative binding and activation data for CAY10410 are not extensively available in the public domain, this document outlines the standard experimental framework for such a characterization.

Data Presentation: Quantitative Analysis of CAY10410-Nuclear Receptor Interaction

To thoroughly assess the potency and selectivity of CAY10410, a series of quantitative assays are required. The following tables illustrate the expected data presentation format for such an analysis.

Table 1: Ligand Binding Affinity of CAY10410 for Nuclear Receptors

| Nuclear Receptor | Ligand Binding Domain | Assay Type | Tracer Ligand | CAY10410 Kᵢ (nM) |

| PPARγ | Human, full-length | Radioligand Binding | [³H]-Rosiglitazone | Data Not Available |

| PPARα | Human, full-length | TR-FRET | Pan-PPAR Green | Data Not Available |

| PPARδ | Human, full-length | TR-FRET | Pan-PPAR Green | Data Not Available |

| LXRα | Human, LBD | Fluorescence Polarization | Fluorescent T0901317 | Data Not Available |

| FXR | Human, LBD | Fluorescence Polarization | Fluorescent GW4064 | Data Not Available |

| RXRα | Human, LBD | Radioligand Binding | [³H]-9-cis-Retinoic Acid | Data Not Available |

Note: This table presents a template for displaying binding affinity data. Actual values for CAY10410 need to be determined experimentally.

Table 2: Functional Potency of CAY10410 on Nuclear Receptor Activation

| Nuclear Receptor | Cell Line | Reporter Construct | Assay Type | CAY10410 EC₅₀ (nM) | Max Activation (% of Control) |

| PPARγ | HEK293 | PPRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |

| PPARα | HepG2 | PPRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |

| PPARδ | COS-1 | PPRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |

| LXRα | U2OS | LXRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |

| FXR | Huh7 | FXRE-Luciferase | Reporter Gene Assay | Data Not Available | Data Not Available |

Note: This table provides a standardized format for presenting functional potency data. Experimental determination of these values for CAY10410 is necessary.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of CAY10410. The following are representative protocols for key experiments.

TR-FRET Competitive Binding Assay for PPARγ

This assay determines the binding affinity of CAY10410 to the PPARγ ligand-binding domain (LBD) by measuring the displacement of a fluorescent tracer.

Materials:

-

GST-tagged human PPARγ-LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescent pan-PPAR ligand (e.g., Pan-PPAR Green)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

CAY10410 stock solution in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of CAY10410 in assay buffer.

-

In a 384-well plate, add 2 µL of each CAY10410 dilution or DMSO (vehicle control).

-

Prepare a 2X mixture of GST-PPARγ-LBD and Terbium-anti-GST antibody in assay buffer. Add 4 µL of this mixture to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare a 4X solution of the fluorescent pan-PPAR ligand in assay buffer. Add 4 µL to each well.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (fluorescent ligand).

-

Calculate the 520/495 nm emission ratio.

-

Plot the emission ratio against the logarithm of the CAY10410 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the binding constant (Kᵢ) using the Cheng-Prusoff equation.

PPARγ Reporter Gene Assay

This cell-based assay measures the ability of CAY10410 to activate PPARγ-mediated gene transcription. A study has shown that CAY10410 at a concentration of 1 μM can activate PPRE-LUC activity in B cells, and this activation can be blocked by a PPARγ dominant-negative construct.[1]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for human PPARγ

-

Reporter vector containing a PPAR response element (PPRE) driving luciferase expression (e.g., pGL4.29[luc2P/PPRE/Hygro])

-

Control vector for transfection normalization (e.g., Renilla luciferase vector)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

CAY10410 stock solution in DMSO

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the Renilla luciferase control vector.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of CAY10410 or DMSO (vehicle control).

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the CAY10410 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal activation.

Quantitative Real-Time PCR (qRT-PCR) for PPARγ Target Gene Expression

This assay quantifies the effect of CAY10410 on the expression of endogenous PPARγ target genes in a relevant cell type, such as adipocytes.

Materials:

-

Differentiated 3T3-L1 adipocytes (or other PPARγ-expressing cells)

-

CAY10410 stock solution in DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for PPARγ target genes (e.g., Adipoq, Fabp4, Lpl) and a housekeeping gene (e.g., Actb)

-

Real-time PCR instrument

Procedure:

-

Treat differentiated 3T3-L1 adipocytes with various concentrations of CAY10410 or DMSO for 24 hours.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the characterization of CAY10410.

Conclusion

CAY10410 is a valuable tool for studying PPARγ signaling. A thorough characterization of its interaction with a panel of nuclear receptors is essential for understanding its biological activities and potential therapeutic applications. The experimental framework provided in this guide offers a robust approach for generating the necessary quantitative data to define the potency, selectivity, and mechanism of action of CAY10410. Further research to populate the data tables presented herein will significantly advance our understanding of this potent PPARγ agonist.

References

CAY10410: A Potent Tool for Interrogating PPARγ Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that serves as a master regulator of adipogenesis, glucose homeostasis, and inflammation. Its central role in metabolic diseases has made it a key target for drug discovery. CAY10410, a synthetic analog of 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), has emerged as a potent PPARγ agonist. This technical guide provides a comprehensive overview of CAY10410 as a research tool for studying PPARγ signaling. It details its mechanism of action, provides illustrative quantitative data, and offers detailed experimental protocols for its application in key cellular assays. This document is intended to equip researchers with the necessary information to effectively utilize CAY10410 in their investigations of PPARγ biology and its therapeutic potential.

Introduction to CAY10410 and PPARγ Signaling

CAY10410 is a prostanoid designed to mimic the action of endogenous PPARγ ligands, but with potentially greater stability and potency. As a PPARγ agonist, CAY10410 binds to the ligand-binding domain of the PPARγ receptor. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The signaling cascade initiated by PPARγ activation is multifaceted, impacting a wide array of cellular processes. Key downstream effects include the induction of adipogenesis, enhancement of insulin (B600854) sensitivity, and suppression of inflammatory responses. The anti-inflammatory effects are often mediated through the transrepression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).[1][2]

Quantitative Data on CAY10410 Activity

Precise quantitative data on the binding affinity and potency of CAY10410 are essential for designing and interpreting experiments. While specific IC50 and Kd values for CAY10410 are not consistently reported across publicly available literature, this section provides illustrative tables with typical data ranges for potent PPARγ agonists. Researchers should determine these values empirically for their specific experimental systems.

Table 1: Illustrative Agonist Activity of a Potent PPARγ Ligand

| Parameter | Description | Typical Value Range |

| IC50 (nM) | The half-maximal inhibitory concentration in a competitive binding assay. | 1 - 100 |

| EC50 (nM) | The half-maximal effective concentration in a functional assay (e.g., luciferase reporter assay). | 10 - 500 |

| Kd (nM) | The equilibrium dissociation constant, a measure of binding affinity. | 5 - 150 |

Note: These values are illustrative and may vary depending on the specific assay conditions and cell type used.

Table 2: Illustrative Effect of a Potent PPARγ Agonist on Target Gene Expression

| Target Gene | Function | Fold Change (mRNA level) |

| FABP4 (aP2) | Fatty acid binding and transport | 5 - 20 fold increase |

| CD36 | Fatty acid translocase | 3 - 15 fold increase |

| Adiponectin | Adipokine with insulin-sensitizing effects | 2 - 10 fold increase |

| TNF-α | Pro-inflammatory cytokine | 50 - 90% decrease (in the presence of an inflammatory stimulus) |

| iNOS | Inducible nitric oxide synthase (pro-inflammatory) | 40 - 80% decrease (in the presence of an inflammatory stimulus) |

Note: Fold change is typically measured by quantitative PCR (qPCR) after a 24-48 hour treatment period. The magnitude of the effect is dose-dependent and cell-type specific.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of CAY10410 on PPARγ signaling.

PPARγ Activation: Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of CAY10410 to activate PPARγ-mediated gene transcription.

Materials:

-

HEK293T or other suitable host cells

-

PPARγ expression vector

-

PPRE-driven luciferase reporter vector (e.g., pGL4.23[luc2/minP/PPRE])

-

Control vector for transfection efficiency (e.g., Renilla luciferase vector)

-

Transfection reagent

-

CAY10410

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CAY10410 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the CAY10410 concentration to generate a dose-response curve and determine the EC50 value.[3][4]

Analysis of Target Gene Expression: Western Blot

This protocol details the analysis of PPARγ target protein expression (e.g., FABP4, CD36) following CAY10410 treatment.[5][6]

Materials:

-

3T3-L1 preadipocytes or other relevant cell line

-

CAY10410

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-FABP4, anti-CD36, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Culture 3T3-L1 cells and treat with the desired concentrations of CAY10410 for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

PPARγ-DNA Binding: Chromatin Immunoprecipitation (ChIP) Assay

This assay determines if CAY10410 treatment leads to the recruitment of PPARγ to the PPREs of its target genes.[7][8]

Materials:

-

Cells treated with CAY10410 or vehicle

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Anti-PPARγ antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting PPREs of known PPARγ target genes (e.g., FABP4, CD36) and a negative control region

-

SYBR Green qPCR master mix and qPCR instrument

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-PPARγ antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the PPRE regions of PPARγ target genes and a negative control region.

-

Data Analysis: Calculate the enrichment of target DNA in the PPARγ immunoprecipitate relative to the IgG control and the input chromatin.

Signaling Pathways and Logical Relationships

CAY10410, as a PPARγ agonist, triggers a well-defined signaling cascade. The following diagrams illustrate the canonical PPARγ signaling pathway and its interaction with the NF-κB inflammatory pathway.

Conclusion

CAY10410 serves as a valuable pharmacological tool for the in-depth study of PPARγ signaling. Its agonistic properties allow for the controlled activation of the PPARγ pathway, enabling detailed investigation of its downstream effects on gene expression and cellular function. The experimental protocols and illustrative data provided in this guide offer a solid foundation for researchers to design and execute robust experiments. Further characterization of CAY10410's specific binding kinetics and potency across various cellular models will continue to enhance its utility in advancing our understanding of PPARγ biology and its role in health and disease.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Molecular Cross-regulation Between PPAR-γ and other Signaling Pathways: Implications for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. Interaction between CD36 and FABP4 modulates adipocyte-induced fatty acid import and metabolism in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nuclear receptor PPARg controls progressive macrophage polarization as a ligand-insensitive epigenomic ratchet of transcriptional memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

CAY10410: A Technical Guide to its Molecular Properties and Biological Activity as a PPARγ Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10410 is a synthetic analog of prostaglandin (B15479496) D2 and J2, designed to be a potent and metabolically stable agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] As a ligand-activated transcription factor, PPARγ is a key regulator of adipogenesis, glucose homeostasis, and inflammation. The unique properties of CAY10410 make it a valuable tool for investigating the therapeutic potential of PPARγ activation in various disease models, particularly in immunology and metabolic disorders. This technical guide provides a comprehensive overview of the molecular structure, biological activity, and experimental protocols related to CAY10410.

Molecular Structure and Properties

CAY10410 has been designed with specific structural modifications to enhance its affinity for PPARγ and to resist metabolic degradation, unlike its natural prostaglandin counterparts.

| Property | Value | Source |

| Formal Name | 11-oxo-prosta-5Z,12E,14Z-trien-1-oic acid | Cayman Chemical |

| Synonyms | 9,10-dihydro-15-deoxy-Δ12,14-PGJ2, 9,10-dihydro-15-deoxy-Δ12,14-Prostaglandin J2 | Cayman Chemical |

| Molecular Formula | C₂₀H₃₀O₃ | Cayman Chemical |

| Molecular Weight | 318.5 g/mol | Cayman Chemical |

| SMILES Notation | O=C1/C(--INVALID-LINK--CC1)=C/C=C\CCCCC | Cayman Chemical |

| CAS Number | 596104-94-8 | Cayman Chemical |

Biological Activity

CAY10410 is a potent agonist of PPARγ. Its primary mechanism of action involves binding to the ligand-binding domain of PPARγ, leading to the recruitment of coactivator proteins and the transcriptional regulation of target genes.

Quantitative Activity Data

| Assay | Cell Line | Concentration | Effect | Source |

| PPRE-LUC Reporter Assay | Human B Cells | 1 µM | Activation of PPRE-luciferase activity | MedChemExpress |

| Cytotoxicity Assay | Ramos (human B lymphoma) cells | Up to 25 µM | No significant inhibition of cell viability after 48 hours | MedChemExpress |

| Cytotoxicity Assay | Normal Human B Cells | Up to 25 µM | No significant inhibition of cell viability after 48 hours | MedChemExpress |

Signaling Pathway

The activation of PPARγ by CAY10410 initiates a signaling cascade that modulates the expression of numerous genes involved in metabolic and inflammatory pathways.

Figure 1: CAY10410-mediated PPARγ signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of CAY10410.

PPARγ Reporter Gene Assay

This assay quantitatively measures the ability of CAY10410 to activate PPARγ-mediated gene transcription.

Materials:

-

Human B-lymphocyte cell line (e.g., Ramos)

-

PPRE-luciferase reporter vector

-

Control vector (e.g., empty vector or a vector with a mutated PPRE)

-

Transfection reagent

-

CAY10410

-

PPARγ antagonist (e.g., GW9662) for specificity control

-

Luciferase assay system

-

96-well cell culture plates

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

Culture human B cells in appropriate media and conditions.

-

Co-transfect the cells with the PPRE-luciferase reporter vector and a control vector using a suitable transfection reagent.

-

Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of CAY10410 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of CAY10410 in cell culture media.

-

For specificity control, pre-incubate a set of cells with a PPARγ antagonist for 1 hour before adding CAY10410.

-

Add the different concentrations of CAY10410 (and controls) to the cells and incubate for 24 hours.

-

-

Luciferase Assay:

-

After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration.

-

Plot the fold activation of luciferase activity relative to the vehicle control against the concentration of CAY10410.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of CAY10410 on the viability and proliferation of cells.

Materials:

-

Human B-lymphocyte cell line (e.g., Ramos) or normal human B cells

-

CAY10410

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Seed the B cells into 96-well plates at an appropriate density.

-

-

Compound Treatment:

-

Prepare serial dilutions of CAY10410 in cell culture media.

-

Add the different concentrations of CAY10410 to the cells and incubate for the desired time period (e.g., 48 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effect of CAY10410 on B cell function.

Figure 2: Workflow for assessing CAY10410 effects on B cells.

Conclusion

CAY10410 is a well-characterized and potent PPARγ agonist that serves as an invaluable research tool. Its metabolic stability and specific activity make it ideal for elucidating the complex roles of PPARγ in health and disease. The information and protocols provided in this guide are intended to facilitate the design and execution of robust experiments to further explore the therapeutic potential of targeting the PPARγ signaling pathway.

References

In-Depth Technical Guide: CAY10410 (CAS 596104-94-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

CAY10410 is a synthetic prostanoid with a well-defined chemical structure. Its properties are summarized in the table below.

| Property | Value |

| CAS Number | 596104-94-8 |

| Synonyms | 11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid, 9,10-dihydro-15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.5 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMF (100 mg/ml), DMSO (20 mg/ml), and Ethanol (75 mg/ml). Sparingly soluble in PBS (pH 7.2, 2.7 mg/ml). |

| Storage | Store at -20°C for long-term stability. |

Biological Activity

CAY10410 is a potent agonist of PPARγ, a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose metabolism, and inflammation. Upon activation by a ligand such as CAY10410, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

A key feature of CAY10410 is its ability to activate PPARγ in human B lymphocytes without inducing cell death, a characteristic that distinguishes it from some other PPARγ ligands. Studies have shown that CAY10410 does not inhibit the proliferation of Ramos cells or normal human B cells at concentrations up to 25 μM. Similarly, it was found to be non-cytotoxic in human neuroblastoma SH-SY5Y cells at concentrations up to 25 µM.

While specific IC₅₀ or EC₅₀ values for CAY10410's activation of PPARγ are not widely published, its potency is demonstrated by its ability to activate PPRE-luciferase reporter activity at a concentration of 1 µM in B cells.

Signaling Pathway

CAY10410 exerts its biological effects through the activation of the PPARγ signaling pathway. The binding of CAY10410 to PPARγ initiates a cascade of molecular events that ultimately lead to changes in gene expression.

Figure 1: CAY10410-mediated PPARγ signaling pathway.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of CAY10410 (9,10-dihydro-15-deoxy-Δ¹²,¹⁴-prostaglandin J₂) would likely follow a multi-step organic synthesis route, potentially adapted from the synthesis of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂.

Figure 2: Proposed synthetic workflow for CAY10410.

PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the ability of a compound to activate PPARγ.

Objective: To quantify the activation of PPARγ by CAY10410 in a cell-based reporter assay.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a luciferase gene under the control of a PPRE promoter (PPRE-Luc)

-

Control plasmid for transfection normalization (e.g., Renilla luciferase vector)

-

Cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

-

Transfection reagent

-

CAY10410

-

Positive control (e.g., Rosiglitazone)

-

Luciferase assay reagent

-

Luminometer

Methodology:

Figure 3: Experimental workflow for a PPARγ luciferase reporter assay.

Detailed Steps:

-

Cell Seeding: Seed the chosen mammalian cell line into a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of CAY10410, a known PPARγ agonist as a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for an additional 18-24 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control. An EC₅₀ value can be determined by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of CAY10410 on cell viability.

Objective: To determine the cytotoxicity of CAY10410 on a specific cell line.

Materials:

-

Cell line of interest (e.g., Ramos, SH-SY5Y)

-

Cell culture medium and supplements

-

CAY10410

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density.

-

Treatment: After allowing the cells to adhere (for adherent cells), treat them with a range of concentrations of CAY10410 and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Conclusion

CAY10410 is a valuable research tool for investigating the roles of PPARγ in health and disease. Its potency as a PPARγ agonist, coupled with its favorable cytotoxicity profile, makes it a suitable candidate for in vitro and potentially in vivo studies. While detailed protocols for its synthesis and quantitative biological characterization are not extensively documented in publicly accessible sources, the established methodologies for similar prostaglandin (B15479496) analogs and PPARγ agonists provide a solid foundation for researchers to design and execute their experiments. Further studies are warranted to fully elucidate the therapeutic potential of CAY10410.

CAY10410: An In-Depth Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of CAY10410, a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The information is intended to support researchers and drug development professionals in the handling, storage, and application of this compound.

Chemical Properties

CAY10410, with the molecular formula C₂₀H₃₀O₃ and a molecular weight of 318.5 g/mol , is a synthetic analog of 15-deoxy-Δ¹²˒¹⁴-prostaglandin J₂. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.5 g/mol |

| IUPAC Name | (Z)-7-((1R,5S)-5-((E)-3-oxodec-1-en-1-yl)-2-oxocyclopentyl)hept-5-enoic acid |

| CAS Number | 596104-94-8 |

| Appearance | A crystalline solid |

Table 1: General Chemical Properties of CAY10410

Solubility

CAY10410 exhibits solubility in various organic solvents. Quantitative solubility data is crucial for the preparation of stock solutions and experimental media.

| Solvent | Solubility (approximate) |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL |

| Ethanol | ≥10 mg/mL |

| Dimethyl Formamide (DMF) | ≥10 mg/mL |

| Aqueous Buffers | Sparingly soluble |

Table 2: Solubility of CAY10410 in Common Solvents

For biological experiments, it is recommended to first dissolve CAY10410 in an organic solvent such as DMSO and then make further dilutions in the aqueous buffer of choice. Ensure that the final concentration of the organic solvent is low enough to not cause any physiological effects.

Stability

Understanding the stability of CAY10410 is critical for ensuring its integrity and activity throughout its shelf life and during experimental procedures.

Storage and Shelf Life

When stored as a solid at -20°C, CAY10410 is stable for at least four years. It is advisable to protect the compound from light and moisture.

Solution Stability

Aqueous solutions of CAY10410 are not recommended for storage for more than one day. For optimal results, fresh solutions should be prepared for each experiment. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for longer periods, though it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. While specific forced degradation data for CAY10410 is not extensively published, a general protocol for such studies is provided in the experimental protocols section. These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.

Mechanism of Action: PPARγ Signaling Pathway

CAY10410 is a potent agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Upon activation by a ligand like CAY10410, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

Experimental Protocols

Preparation of a CAY10410 Stock Solution

Objective: To prepare a concentrated stock solution of CAY10410 for use in various experiments.

Materials:

-

CAY10410 (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Allow the vial of CAY10410 to warm to room temperature before opening.

-

Weigh the desired amount of CAY10410 in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Protocol for a PPARγ Reporter Gene Assay

Objective: To determine the agonist activity of CAY10410 on PPARγ using a luciferase reporter assay.

Materials:

-

Mammalian cells transfected with a PPARγ expression vector and a luciferase reporter vector containing PPREs.

-

Cell culture medium and supplements.

-

CAY10410 stock solution.

-

Positive control (e.g., Rosiglitazone).

-

Luciferase assay reagent.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Workflow:

Methodological & Application

Application Notes and Protocols for CAY10410 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10410 is a potent synthetic agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As a 15d-PGJ2 analog, CAY10410 is a valuable tool for studying the therapeutic potential of PPARγ activation in various physiological and pathological processes. These application notes provide detailed protocols for in vitro assays to characterize the activity of CAY10410, specifically its agonistic effect on PPARγ and its impact on cell viability.

Data Presentation

Table 1: In Vitro Activity of CAY10410

| Parameter | Cell Line | Assay | Concentration | Observed Effect |

| PPARγ Activation | Human B Cells | PPRE-Luciferase Reporter Assay | 1 µM | Activation of PPRE-Luc activity[1] |

| Cytotoxicity | Ramos (Human B-cell lymphoma) | Not specified | Up to 25 µM (48h) | No inhibition of cell growth[1] |

| Cytotoxicity | Normal Human B Cells | Not specified | Up to 25 µM (48h) | No inhibition of cell growth[1] |

Signaling Pathway

The primary mechanism of action for CAY10410 is the activation of the PPARγ signaling pathway. Upon binding to PPARγ, CAY10410 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

References

Application Notes and Protocols for In Vivo Experimental Design of CAY10410

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10410 is a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating a variety of physiological processes, including glucose and lipid metabolism, and inflammation.[1] Activation of PPARγ has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and mediators.[2][3][4][5] These application notes provide a framework for the in vivo experimental design of CAY10410, focusing on its potential anti-inflammatory applications.

While direct in vivo experimental data for CAY10410 is not extensively available in the public domain, the following protocols are based on established methodologies for other PPARγ agonists and common in vivo models of inflammation. Researchers should consider these as a starting point and optimize the experimental conditions for their specific research questions.

Data Presentation

As no specific in vivo quantitative data for CAY10410 was identified, a template table is provided below for researchers to populate with their experimental data. This structure allows for clear comparison between different experimental groups.

Table 1: Template for Summarizing In Vivo Efficacy of CAY10410 in an Inflammation Model

| Group | Treatment | Animal Model | Outcome Measure 1 (e.g., Paw Volume (mL)) | Outcome Measure 2 (e.g., TNF-α levels (pg/mL)) | Outcome Measure 3 (e.g., Histological Score) |

| 1 | Vehicle Control | e.g., Collagen-Induced Arthritis in Mice | |||

| 2 | CAY10410 (Low Dose) | e.g., Collagen-Induced Arthritis in Mice | |||

| 3 | CAY10410 (High Dose) | e.g., Collagen-Induced Arthritis in Mice | |||

| 4 | Positive Control (e.g., Dexamethasone) | e.g., Collagen-Induced Arthritis in Mice |

Experimental Protocols

Animal Models of Inflammation

The choice of animal model is critical and depends on the specific inflammatory disease being studied. A commonly used and well-characterized model for rheumatoid arthritis is the Collagen-Induced Arthritis (CIA) model in mice.

Protocol: Collagen-Induced Arthritis (CIA) in Mice [6][7][8][9][10]

-

Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.

-

Induction:

-

Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (containing 4 mg/mL Mycobacterium tuberculosis).

-

Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse on day 0.

-

On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at a different site on the tail.

-

-

Monitoring:

-

Visually score the severity of arthritis in each paw daily, starting from day 21, using a standardized scoring system (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

CAY10410 Administration

The route of administration should be chosen based on the desired pharmacokinetic profile and experimental feasibility. Intraperitoneal (i.p.) injection and oral gavage are common methods.

Protocol: Intraperitoneal (i.p.) Injection in Mice [11][12][13][14]

-

Preparation of CAY10410 Solution:

-

Dissolve CAY10410 in a suitable vehicle (e.g., DMSO, followed by dilution in sterile saline or phosphate-buffered saline (PBS) containing a surfactant like Tween 80 to improve solubility and prevent precipitation). The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

-

Prepare fresh solutions on the day of injection.

-

-

Injection Procedure:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert a 25-27 gauge needle at a 30-45 degree angle.

-

Aspirate to ensure the needle is not in a blood vessel or organ.

-

Inject the desired volume (typically up to 10 mL/kg body weight).

-

Protocol: Oral Gavage in Rats/Mice [15][16][17][18][19]

-

Preparation of CAY10410 Suspension:

-

Prepare a homogenous suspension of CAY10410 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water).

-

-

Gavage Procedure:

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

-

Gently insert the needle into the esophagus and advance it into the stomach.

-

Administer the suspension slowly. The maximum recommended volume for mice is 10 mL/kg and for rats is 20 mL/kg.[18]

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of CAY10410 in an in vivo inflammation model.

References

- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 2. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]

- 4. Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PPARγ and the Innate Immune System Mediate the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Mild and Moderate Monoclonal Antibody Dose on Inflammation, Bone Loss, and Activation of the Central Nervous System in a Female Collagen Antibody-induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. Effect of IL-10 on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient in vivo gene transfer by intraperitoneal injection of plasmid DNA and calcium carbonate microflowers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uac.arizona.edu [uac.arizona.edu]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. research.fsu.edu [research.fsu.edu]

- 17. Oral gavage in rats: animal welfare evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. ouv.vt.edu [ouv.vt.edu]

CAY10410 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of CAY10410, a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist, for use in a variety of experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability and obtaining reproducible results.

Compound Information and Solubility

CAY10410 is an analog of 15-deoxy-Δ12,14-prostaglandin J2 and is utilized in research to investigate its effects on biological pathways mediated by PPARγ. Proper solubilization is the first critical step in any experiment. While CAY10410 is readily soluble in organic solvents, it is sparingly soluble in aqueous solutions.

Table 1: Solubility and Physicochemical Data for CAY10410

| Property | Data |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.5 g/mol |

| Solubility in DMSO | While specific quantitative data is not readily available in public datasheets, similar compounds from the same class are typically soluble in DMSO at concentrations of 10 mg/mL or higher. It is recommended to start with this concentration and adjust as needed. |

| Solubility in Ethanol (B145695) | Similar to DMSO, a starting concentration of 10 mg/mL in ethanol is a reasonable starting point for solubility, though it may be slightly less soluble than in DMSO. |

| Solubility in PBS | CAY10410 is sparingly soluble in aqueous buffers like PBS. Direct dissolution in PBS is not recommended for creating stock solutions. Working solutions with a low percentage of an organic co-solvent are necessary. For instance, a 1:10 dilution of a DMSO stock into PBS may yield a solubility of around 1 mg/mL, but this should be experimentally verified to avoid precipitation. |

| Appearance | Solid |

| Storage (Solid) | Store at -20°C for long-term stability. |

| Storage (Solutions) | Store stock solutions in DMSO or ethanol at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day. |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted to final working concentrations for various assays.

Materials:

-

CAY10410 powder

-

Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sterile, disposable syringe and a 0.22 µm syringe filter (DMSO-compatible, e.g., PTFE)

Procedure:

-

Weighing: Accurately weigh the desired amount of CAY10410 powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.185 mg of CAY10410 (Molecular Weight = 318.5 g/mol ).

-

Dissolving: Transfer the weighed powder into a sterile amber tube. Add the calculated volume of DMSO (in this case, 1 mL).

-

Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure no solid particles remain.

-

Sterilization: For cell-based assays, sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile amber tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM CAY10410 stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-